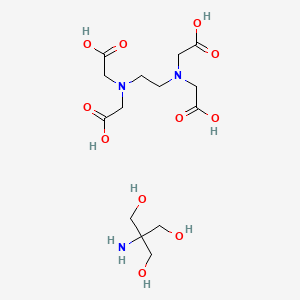

2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate is a useful research compound. Its molecular formula is C14H27N3O11 and its molecular weight is 413.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound, also known as Tris or Trizma base , is primarily used as a biological buffer in various research applications .

Mode of Action

Tris interacts with hydrogen ions in solution, accepting or donating protons to resist changes in pH . This buffering capacity makes it well-suited for maintaining pH within the physiological range (pH 7 -9) applicable to most living organisms .

Biochemical Pathways

It plays a crucial role in maintaining the optimal ph for various biochemical reactions and pathways . It is extensively used in the formulation of buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) .

Pharmacokinetics

Its solubility in water and stability under physiological conditions suggest it could be well-distributed if administered .

Result of Action

The primary result of Tris’s action is the stabilization of pH in biological systems, which is essential for maintaining the activity and structure of biomolecules and facilitating biochemical reactions . Caution might be necessary when studying some proteins, as tris has the potential to interfere with the activity of certain enzymes .

Action Environment

Environmental factors such as temperature can influence the buffering capacity of Tris. As temperature decreases from 25 °C to 5 °C the pH of a Tris buffer will increase an average of 0.03 units per degree. As temperature rises from 25 °C to 37 °C, the pH of a Tris buffer will decrease an average of 0.025 units per degree . Therefore, the action, efficacy, and stability of Tris can be influenced by these environmental factors .

生化学分析

Biochemical Properties

It’s structurally similar compound, 2-amino-2-hydroxymethyl-propane-1,3-diol, is known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate, commonly known as a Tris buffer derivative, is a compound widely utilized in biochemistry and molecular biology due to its buffering capacity. This article focuses on its biological activity, applications in research, and relevant case studies.

- Molecular Formula : C14H26N4O8

- Molecular Weight : 358.38 g/mol

- CAS Number : Not specifically listed in the search results but related compounds include Tris (CAS 77-86-1).

Buffering Capacity

The compound exhibits a strong buffering effect between pH 7.0 and 9.0, making it ideal for various biochemical applications where maintaining a stable pH is crucial. This characteristic is essential in enzymatic reactions and protein stability studies .

Enzyme Stability

Tris buffers do not inhibit enzyme activity, which is vital for maintaining the functionality of biological molecules during experiments. It has been shown that Tris buffer solutions can stabilize proteins and nucleic acids, facilitating their study in various biochemical assays .

Applications in Research

- Molecular Biology : Used extensively in DNA and RNA extraction protocols, as well as in PCR reactions.

- Protein Studies : Acts as a stabilizing agent for enzymes and proteins during purification and characterization processes.

- Cell Culture : Provides a controlled environment for cell growth by maintaining physiological pH levels.

Case Study 1: Protein Stability

A study demonstrated that Tris buffers significantly improved the stability of enzymes at elevated temperatures compared to other buffering agents. This was particularly evident in the preservation of enzyme activity during heat treatment processes .

Case Study 2: PCR Optimization

Research indicated that using Tris buffers in PCR reactions enhanced the yield of target DNA amplification while minimizing non-specific binding. The optimal concentration of Tris was found to be crucial for achieving high fidelity in amplifications .

Comparative Analysis of Buffering Agents

| Buffering Agent | pH Range | Enzyme Compatibility | Common Uses |

|---|---|---|---|

| Tris (Trometamol) | 7.0 - 9.0 | Yes | Molecular Biology, Biochemistry |

| Phosphate Buffer | 6.0 - 8.0 | Yes | Cell Culture, Biochemical Assays |

| Acetate Buffer | 4.0 - 6.0 | Limited | Biochemical Reactions requiring low pH |

科学的研究の応用

Buffering Agent

One of the primary applications of 2-Amino-2-(hydroxymethyl)propane-1,3-diol is as a buffering agent in biochemical assays. It helps maintain the pH of solutions during experiments, which is essential for enzyme activity and stability of biomolecules.

Case Study: Molecular Biology

In molecular biology, Tris buffers are frequently used in techniques such as:

- Electrophoresis : Tris is used to prepare running buffers for gel electrophoresis, allowing separation of nucleic acids and proteins based on size.

- PCR (Polymerase Chain Reaction) : It stabilizes the pH during the amplification of DNA sequences.

Role in Protein Studies

Tris buffers are instrumental in protein studies due to their ability to maintain physiological pH levels. They are often used in:

- Protein Purification : Tris buffers facilitate the purification process by maintaining protein solubility and stability.

- Enzyme Activity Assays : The compound is utilized in assays to measure enzyme kinetics under controlled pH conditions.

Pharmaceutical Applications

The compound serves as an excipient in pharmaceutical formulations, enhancing the stability and solubility of active ingredients. Its buffering capacity is particularly beneficial in:

- Injectable Formulations : Ensuring that the pH remains within a safe range for human administration.

- Topical Preparations : Used in creams and lotions to stabilize formulations.

Environmental Applications

In environmental science, Tris buffers are employed in water treatment processes to regulate pH levels, ensuring that water quality meets safety standards.

Comparative Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Molecular Biology | Buffer for electrophoresis | Stabilizes nucleic acids |

| Protein Studies | Maintains pH during purification | Enhances protein solubility |

| Pharmaceutical Formulations | Excipient for injectable drugs | Improves stability |

| Environmental Science | Water treatment | Regulates pH |

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEIUWBSEKKKFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-65-2 |

Source

|

| Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。